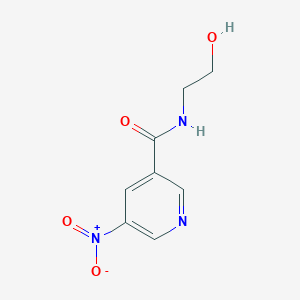
N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyethyl group and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 5-nitropyridine-3-carboxylic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: A compound with similar hydroxyethyl groups but different overall structure and applications.
N,N-bis(2-hydroxyethyl)oleamide: Another compound with hydroxyethyl groups, used in different industrial applications.
Uniqueness
N-(2-Hydroxyethyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both hydroxyethyl and nitro groups on the pyridine ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.
Properties
CAS No. |
59290-21-0 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c12-2-1-10-8(13)6-3-7(11(14)15)5-9-4-6/h3-5,12H,1-2H2,(H,10,13) |
InChI Key |
YAWZPWDUJLLMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















